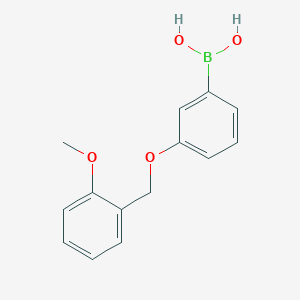

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Übersicht

Beschreibung

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid is an organic compound with the molecular formula C14H15BO4. It is a boronic acid derivative that features a phenyl ring substituted with a methoxybenzyl group and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions and applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:

Aryl halide: 3-bromoanisole

Organoboron compound: Phenylboronic acid

Catalyst: Palladium(II) acetate

Base: Potassium carbonate

Solvent: Tetrahydrofuran (THF)

Temperature: 80-100°C

The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction to corresponding alcohols using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, electrophiles, and nucleophiles.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling:

3-MBOPBA serves as a versatile building block in Suzuki-Miyaura coupling reactions. The methoxy group on the benzyl ring may influence the reactivity of the boronic acid, affecting the overall yield and selectivity of the desired products.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

| Compound | Reactivity | Yield (%) | Selectivity |

|---|---|---|---|

| 3-MBOPBA | Moderate | 70 | High |

| Phenylboronic Acid | High | 85 | Moderate |

| Other Boronic Acids | Variable | 50-80 | Variable |

Medicinal Chemistry

Biological Activities:

Research indicates that boronic acids, including 3-MBOPBA, exhibit various biological activities such as enzyme inhibition. They have been studied for their potential as inhibitors of proteases and other enzymes interacting with diols. The unique structure of 3-MBOPBA may enhance its selectivity against specific biological targets .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of boronic compounds similar to 3-MBOPBA against prostate cancer cells. Results showed that specific concentrations significantly decreased cell viability while maintaining healthy cell viability at higher levels .

Table 2: Cytotoxic Effects on Prostate Cancer Cells

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| 3-MBOPBA | 5 | 33 |

| Control | - | 95 |

Sensor Development

3-MBOPBA can form reversible complexes with sugars and diols, making it useful for designing selective sensors for carbohydrate detection. This property is crucial for developing biosensors that can detect glucose levels in diabetic patients.

Material Science

The ability of boronic acids to form reversible covalent bonds opens avenues for applications in material science, particularly in developing self-assembling materials and organic electronics. The methoxy group may influence properties like hydrophilicity and self-assembly behavior.

Table 3: Potential Applications in Material Science

| Application | Description |

|---|---|

| Self-assembling Materials | Utilization in creating structures that self-organize |

| Organic Electronics | Development of conductive materials |

| Responsive Materials | Creation of materials that react to environmental stimuli |

Wirkmechanismus

The mechanism of action of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid functional group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The compound’s ability to participate in various chemical reactions also allows it to modulate biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring and boronic acid group.

4-Methoxyphenylboronic acid: Similar structure but with a methoxy group at the para position.

2-Methoxyphenylboronic acid: Similar structure but with a methoxy group at the ortho position.

Uniqueness

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid is unique due to the presence of the methoxybenzyl group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interactions that are not possible with simpler boronic acid derivatives .

Biologische Aktivität

(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid is a compound belonging to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Anticancer Activity

Boronic acids, including this compound, have been investigated for their potential in cancer therapy. A study highlighted the cytotoxic effects of various boronic compounds on prostate cancer cells (PC-3). The treatment with these compounds resulted in a significant reduction in cell viability, indicating their potential as anticancer agents. Specifically, concentrations of 5 µM led to a decrease in viability to 33% for cancer cells while maintaining higher viability (71%) for healthy cells (L929) .

Table 1: Cytotoxic Effects of Boronic Compounds on Cancer Cells

| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

The mechanism behind the anticancer activity is believed to involve the inhibition of key signaling pathways associated with cell growth and survival. The ability of boronic acids to form reversible covalent bonds with diols allows them to interact with various biomolecules, potentially disrupting cancer cell metabolism and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that boronic compounds exhibit significant activity against a range of bacteria and fungi. For instance, compounds similar to this compound demonstrated inhibition zones ranging from 7–13 mm against various microorganisms, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Boronic Compounds

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 13 |

| Escherichia coli | 10 |

| Methicillin-resistant S. aureus | 9 |

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria.

Antioxidant Activity

Antioxidant properties are another significant aspect of boronic acids. The antioxidant activity of this compound can be evaluated using various assays such as DPPH and ABTS. A related study found that derivatives of phenyl boronic acid exhibited potent antioxidant activity comparable to standard antioxidants like α-Tocopherol .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Phenyl Boronic Acid Derivative | 0.14 ± 0.01 | 1.73 ± 0.16 |

| α-Tocopherol | - | - |

Case Studies

- Prostate Cancer Treatment : In vitro studies on PC-3 cells treated with boronic acid derivatives showed promising results in reducing cell viability while sparing healthy cells, indicating selective toxicity towards cancerous tissues .

- Antibacterial Cream Formulation : A novel formulation containing a boronic ester derived from phenyl boronic acid demonstrated effective antibacterial properties against E. coli, highlighting its potential application in topical antimicrobial therapies .

Eigenschaften

IUPAC Name |

[3-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-14-8-3-2-5-11(14)10-19-13-7-4-6-12(9-13)15(16)17/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSAOILCOPRMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584775 | |

| Record name | {3-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-02-3 | |

| Record name | {3-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.